molecular formula C19H23N3O B11502186 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine

Cat. No.: B11502186
M. Wt: 309.4 g/mol
InChI Key: PZWYJNKDDKOGBV-UHFFFAOYSA-N
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Description

[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE, typically involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, resulting in good yields of the desired indole product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE, undergo various chemical reactions such as:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Indole derivatives, including [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE include other indole derivatives such as:

The uniqueness of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(6-METHYLPYRIDIN-2-YL)METHYL]AMINE lies in its specific structural features and the resulting biological activities, which may differ from those of other indole derivatives.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine

InChI

InChI=1S/C19H23N3O/c1-13-5-4-6-15(21-13)12-20-10-9-17-14(2)22-19-8-7-16(23-3)11-18(17)19/h4-8,11,20,22H,9-10,12H2,1-3H3

InChI Key

PZWYJNKDDKOGBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CNCCC2=C(NC3=C2C=C(C=C3)OC)C

Origin of Product

United States

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